Oleic acid, cobalt salt

Descripción general

Descripción

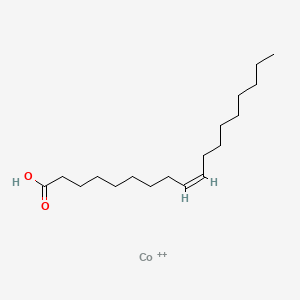

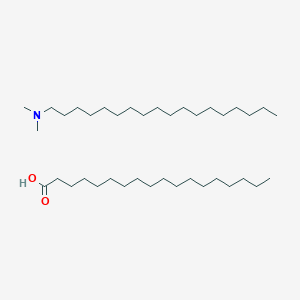

Oleic acid, cobalt salt, also known as cobalt oleate, is an organometallic compound with the formula Co(C18H33O2)2 . When cobalt oleate is added to non-polar solvents, the viscosity rapidly increases, and then continues increasing over time. This unusual viscosity effect is caused by the formation of a weak coordination complex with the solvent molecules .

Synthesis Analysis

Cobalt oleate can be synthesized through various methods. One method involves the catalytic transfer hydrogenation (CTH) of unsaturated fatty acids to fatty alcohols with sustainable isopropanol as a hydrogen donor . Another method involves the addition of a mixture of NABH4 and ethanol to a solution of cobalt acetate, ethanol, and oleic acid in a drop-like manner, at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of cobalt ions coordinated with oleic acid molecules . The exact structure can depend on the synthesis method and conditions .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo catalytic transfer hydrogenation to produce octadecanol . It can also react with Co oxides to form a polymer protection layer .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its synthesis method and conditions. For instance, when oleic acid is introduced, it could react with Co oxides to form a polymer protection layer adsorbing on Co films .Aplicaciones Científicas De Investigación

Catalysis

- Hydrogenation of Oleic Acid : Cobalt catalysts, including those involving oleic acid, have been used for the catalytic transfer hydrogenation of oleic acid to octadecanol. This process is highly efficient, showcasing the potential of cobalt-based catalysts in industrial chemical processes (Wang et al., 2019).

- Biofuel Production : Cobalt catalysts are also applied in the deoxygenation of oleic acid, facilitating the production of biofuel. This highlights the role of cobalt in renewable energy and sustainable fuel technologies (Shim et al., 2018).

Nanotechnology and Material Science

- Biomedical Applications : Cobalt nanoparticles, synthesized with oleic acid, have shown potential in biomedical applications. Their physiochemical and magnetic properties make them suitable for various medical uses (Ansari et al., 2017).

- Magnetic Properties : The synthesis of cobalt ferrite nanoparticles using oleic acid has been explored for applications in electronic and electromagnetic devices. The concentration of oleic acid significantly influences the magnetic properties of these nanoparticles (Ansari et al., 2019).

- Synthesis of Nanoparticles : Oleic acid has been used in the synthesis of cobalt ferrite nanoparticles with controlled morphology, size, and composition. These nanoparticles have applications in various fields, including electronics, magnetism, and biomedicine (Lu et al., 2015).

Environmental Applications

- Photocatalytic Degradation : Oleic acid-modified cobalt oxide nanomaterials have been used in the photocatalytic degradation of dyes, demonstrating the environmental cleanup potential of these materials (Verma et al., 2021).

Biomedical Research

- Hyperthermia Treatment : Cobalt ferrite nanoparticles, synthesized with oleic acid, have been studied for their application in hyperthermia, a cancer treatment method (Shahjuee et al., 2017).

- Biocompatibility Studies : The use of oleic acid with cobalt nanoparticles has been explored to investigate their biocompatibility, which is crucial for biomedical applications (Munjal et al., 2016).

Safety and Hazards

Direcciones Futuras

The future directions for research on oleic acid, cobalt salt could involve exploring its potential applications in various fields. For instance, cobalt nanoparticles, which can be synthesized using this compound, have potential applications in biomedicine, water purification, and as contrast agents in magnetic resonance imaging .

Mecanismo De Acción

- By deacetylating PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex, oleic acid enhances FAO, promoting efficient energy production .

- Oleic acid cobalt salt interacts with Co oxides, forming a protective polymer layer on Co films. This layer inhibits excessive Co corrosion .

- In terms of cellular function, oleic acid modulates E-selectin and sICAM expression, which helps regulate endothelial function and inflammation .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Análisis Bioquímico

Biochemical Properties

Oleic acid, cobalt salt interacts with various biomolecules in biochemical reactions. Oleic acid is known to play a role in the regulation of various molecular pathways, including those involved in mitochondrial and endothelial functioning against insulin resistance and diabetes . The cobalt component, on the other hand, can act as a catalyst in certain reactions .

Cellular Effects

This compound can have significant effects on cellular processes. Oleic acid has been found to increase the number of two key cellular structures, or organelles, and protect cellular membranes from damage by a chemical reaction called oxidation . The cobalt component, when used in the form of nanoparticles, has shown potential for use in hyperthermia treatment of tumors .

Molecular Mechanism

The molecular mechanism of action of this compound involves both its components. Oleic acid exerts its effects at the molecular level through interactions with various biomolecules, potentially influencing gene expression and enzyme activity . The cobalt component, particularly in nanoparticle form, can interact with carboxylic acids, leading to the formation of protective coatings on the nanoparticles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the catalytic transfer hydrogenation of oleic acid, it was found that the oleic acid was completely converted with a high selectivity within 4 hours . This suggests that this compound may have good stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on oleic acid has shown that it can have both favorable and unfavorable effects in the immune system depending on the experimental condition and applied dose .

Metabolic Pathways

This compound is involved in various metabolic pathways. Oleic acid, for instance, is a major component of the monounsaturated fats found in the Mediterranean diet and plays a role in lipid metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Oleic acid can be incorporated into lipids and transported in the form of lipoproteins . The cobalt component, particularly in nanoparticle form, can be distributed within cells and tissues through various mechanisms .

Subcellular Localization

Studies on oleic acid have shown that it can increase the number of certain organelles and protect cellular membranes . The cobalt component, particularly in nanoparticle form, can also localize to various subcellular compartments .

Propiedades

IUPAC Name |

cobalt(2+);(Z)-octadec-9-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+2/b10-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNMVERPBFAOPL-KVVVOXFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34CoO2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

14666-94-5 | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014666945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)

![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)